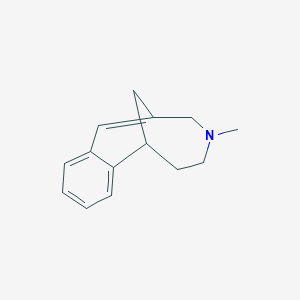
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- is a complex organic compound belonging to the class of bridged-ring nitrogen compounds This compound is characterized by its unique structure, which includes a methano bridge and a benzazonine ring system
Preparation Methods
The synthesis of 1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- involves several steps. One common synthetic route includes the cyclization of derived tetrahydropyridines. The reaction conditions typically involve the use of polyphosphoric acid and catalytic hydrogenation . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and scalable synthesis of the compound.
Chemical Reactions Analysis
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions, especially involving halogens, can yield various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: The compound’s properties are explored for use in various industrial processes, including the development of new materials.
Mechanism of Action
The mechanism of action of 1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act on certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- can be compared with other similar compounds, such as:
1,4-Dimethyl-2,3,4,5,6,7-hexahydro-1,5-methano-1H-4-benzazonine: This compound shares a similar core structure but differs in the substitution pattern.
1,4-Methano-1H-indene, octahydro-4-methyl-8-methylene-7-(1-methylethyl-): Another related compound with a different ring system and functional groups.
The uniqueness of 1,6-Methano-1H-4-benzazonine, 2,3,4,5-tetrahydro-4-methyl- lies in its specific structural features and the resulting chemical properties, which make it suitable for various specialized applications.
Properties
CAS No. |
60363-75-9 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
11-methyl-11-azatricyclo[7.4.1.02,7]tetradeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C14H17N/c1-15-7-6-13-9-11(10-15)8-12-4-2-3-5-14(12)13/h2-5,8,13H,6-7,9-10H2,1H3 |
InChI Key |
AIANIMDRMIRMEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2CC(=CC3=CC=CC=C23)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















